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Compound of Interest

2,2,2-Trifluoro-1-pyridin-2-
Compound Name:
ylethanol

Cat. No.: B1314311

An In-depth Technical Guide to the Synthesis and Properties of 2,2,2-Trifluoro-1-pyridin-2-
ylethanol

Abstract

2,2,2-Trifluoro-1-pyridin-2-ylethanol is a fluorinated heterocyclic alcohol of significant interest
to the pharmaceutical and agrochemical industries. Its unique structure, which combines a
chiral secondary alcohol, a metabolically robust trifluoromethyl group, and a versatile pyridine
ring, makes it a highly valuable chiral building block. The trifluoromethyl moiety can enhance
properties such as metabolic stability, binding affinity, and lipophilicity of parent molecules,
while the pyridine ring serves as a key pharmacophore and a coordinating ligand. This
document provides a comprehensive overview of the synthesis, physicochemical properties,
and key applications of 2,2,2-Trifluoro-1-pyridin-2-ylethanol, tailored for researchers,
chemists, and professionals in drug development.

Physicochemical and Computational Properties

The fundamental properties of 2,2,2-Trifluoro-1-pyridin-2-ylethanol are critical for its
application in synthesis and drug design. The compound is typically available as a high-purity
substance from various chemical suppliers.[1]

Physical and Chemical Data
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Property Value Reference
CAS Number 107040-75-5 [1][21[3]
Molecular Formula C7HeFsNO [1][2]
Molecular Weight 177.12 g/mol [1]

Boiling Point 75-77 °C @ 2.5 mmHg [2]

Purity (Typical) >98% [1]

Computational Data

Computational models provide insights into the molecule's behavior in biological systems.

Property Value Reference
Topological Polar Surface Area

33.12 A2 [1]
(TPSA)
LogP (Octanol-Water Partition

1.6773 [1]
Coeff.)
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 1 [1]
Rotatable Bonds 1 [1]

Synthesis Methodologies

The synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol can be approached with the goal of
producing either a racemic mixture or a specific enantiomer. The most common strategy
involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-2-yl)ethanone.
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Step 1: Ketone Synthesis
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Caption: General two-step synthesis workflow for 2,2,2-Trifluoro-1-pyridin-2-ylethanol.
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Experimental Protocol 1: Racemic Synthesis

This protocol outlines the synthesis of racemic 2,2,2-Trifluoro-1-pyridin-2-ylethanol via a two-

step process involving ketone formation and subsequent achiral reduction.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone

Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

Deprotonation: Dissolve 2-picoline (1.0 eq.) in the anhydrous THF and cool the solution to
-78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (n-BulLi, 1.1 eq., 2.5 M in hexanes) dropwise, maintaining the
temperature below -70 °C. The solution will typically turn a deep red or brown color.

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-
picolyllithium.

Acylation: Add ethyl trifluoroacetate (1.2 eq.) dropwise to the suspension, again keeping the
temperature below -70 °C.

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature
slowly over 2 hours.

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium
chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate
(3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Naz2S0Oa4),
filter, and concentrate under reduced pressure to yield the crude ketone, which can be
purified by column chromatography.

Step B: Reduction to 2,2,2-Trifluoro-1-pyridin-2-ylethanol

Setup: Dissolve the purified ketone from Step A (1.0 eq.) in methanol in a round-bottom flask.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1314311?utm_src=pdf-body
https://www.benchchem.com/product/b1314311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBHa4, 1.5 eq.)
portion-wise, ensuring the temperature does not rise significantly.

 After the addition is complete, remove the ice bath and stir the reaction at room temperature
for 2 hours or until TLC analysis indicates complete consumption of the starting material.

o Workup: Carefully add water to quench the excess NaBH4. Remove the methanol under
reduced pressure.

o Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous Na=SOa, filter, and concentrate in vacuo to yield the racemic
product. Further purification can be achieved by distillation under reduced pressure or
column chromatography.

Experimental Protocol 2: Chemoenzymatic
Enantioselective Synthesis

This method provides access to enantiopure forms of the alcohol, which are often required for
pharmaceutical applications.[4] It utilizes an enzyme for the key stereoselective reduction step.

Step A: Synthesis of 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone
» Follow the procedure outlined in Protocol 1, Step A.

Step B: Enantioselective Enzymatic Reduction

Setup: In a temperature-controlled reaction vessel, prepare a buffered agueous solution
(e.g., potassium phosphate buffer, pH 7.0).

o Reagents: Add the ketone substrate (1.0 eq.), a cofactor such as NADPH (or NADP* with a
glucose/glucose dehydrogenase system for cofactor regeneration), and the selected alcohol
dehydrogenase (e.g., from Lactobacillus kefir).

o Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction
progress by HPLC or GC analysis. The reaction can take several hours to reach completion.

o Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9293303/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

o Combine the organic layers, dry over anhydrous Na=SOa4, filter, and concentrate under

reduced pressure.

e The resulting enantiomerically enriched alcohol can be purified by column chromatography.
Enantiomeric excess (ee) is determined using chiral HPLC. This method has been shown to
yield products with high conversion and excellent enantioselectivity (95 to >99% ee).[4]

Applications in Research and Drug Development

The structural motifs within 2,2,2-trifluoro-1-pyridin-2-ylethanol make it a privileged scaffold

in modern chemistry.
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Caption: Key application areas for 2,2,2-Trifluoro-1-pyridin-2-ylethanol.

Medicinal Chemistry Building Block

The pyridine ring is a common feature in many FDA-approved drugs.[5] The introduction of a
trifluoromethyl group is a widely used strategy to block metabolic oxidation and tune the
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electronic properties of a drug candidate. Therefore, this molecule serves as an ideal starting
point for synthesizing more complex molecules with potential therapeutic value.

lon Channel Modulation: TRPV3 Antagonism

Derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective
antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[6] TRPV3 is
implicated in pain sensation, inflammation, and skin disorders. An antagonist can block the
channel, preventing the influx of cations that leads to downstream signaling.
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Caption: Mechanism of action for a TRPV3 antagonist derived from a pyridinyl methanol
scaffold.

Ligands for Asymmetric Catalysis

Enantiopure heteroaromatic alcohols are valuable precursors for synthesizing chiral ligands
used in asymmetric metal catalysis.[4] These ligands can coordinate to a metal center, creating
a chiral environment that directs a reaction to produce one enantiomer of a product
preferentially. The development of tunable pyridine-aminophosphine ligands from similar
scaffolds highlights this application.[7]

Safety and Handling

While a specific safety data sheet (SDS) for 2,2,2-trifluoro-1-pyridin-2-ylethanol should
always be consulted, data for the isomeric 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol suggests that
the compound should be handled with care. It may be harmful if swallowed (H302), cause skin
irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation
(H335). Standard laboratory personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn. All manipulations should be performed in a well-
ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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